molecular formula C21H27BO3 B13412967 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13412967
M. Wt: 338.2 g/mol
InChI Key: OJXBYIHULATLRP-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester functional group, which makes it a valuable intermediate in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism by which 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts, followed by reductive elimination to form the desired product .

Biological Activity

The compound 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C14H21BO2\text{C}_{14}\text{H}_{21}\text{B}\text{O}_2
  • Molecular Weight : 232.13 g/mol
  • CAS Number : 325142-93-6

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.

Dioxaborolanes are known to interact with biological molecules through boron coordination chemistry. The specific mechanism of action for this compound involves the inhibition of certain enzymes and modulation of signaling pathways relevant to cancer biology.

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell cycle regulation. For instance, it has demonstrated activity against PKMYT1 (a kinase involved in DNA damage response), which is critical for cell cycle progression in cancer cells .
  • Cell Proliferation : Studies indicate that compounds similar to this dioxaborolane can reduce cell proliferation in various cancer cell lines by inducing apoptosis and disrupting normal cell cycle progression .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on PKMYT1 Inhibition : A recent study identified a structurally similar compound that selectively inhibited PKMYT1 with an IC50 value of 0.69 μM, showcasing the potential for analogs of dioxaborolanes to serve as selective inhibitors in cancer therapy .
  • Cell-Based Assays : In vitro assays have demonstrated that modifications to the dimethylphenyl moiety enhance the potency of dioxaborolanes against specific cancer types. For example, analogs with a 2,6-dimethyl substitution exhibited improved selectivity and potency compared to their parent compounds .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Boron Complexes : Utilizing boron reagents in the presence of appropriate catalysts to form the dioxaborolane structure.
  • Functionalization : The introduction of benzyloxy and dimethyl groups can be achieved through palladium-catalyzed coupling reactions or other functionalization strategies .

Comparative Analysis

A comparison table summarizing the biological activities and properties of various dioxaborolane derivatives is presented below:

CompoundIC50 (μM)Target EnzymeBiological Activity
Compound A0.69PKMYT1Cell cycle inhibition
Compound B0.012WEE1Induces apoptosis
This CompoundTBDTBDTBD

Properties

Molecular Formula

C21H27BO3

Molecular Weight

338.2 g/mol

IUPAC Name

2-(2,6-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C21H27BO3/c1-15-12-18(23-14-17-10-8-7-9-11-17)13-16(2)19(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3

InChI Key

OJXBYIHULATLRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OCC3=CC=CC=C3)C

Origin of Product

United States

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